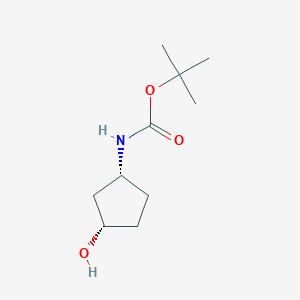

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Description

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS: 225641-84-9) is a chiral carbamate derivative featuring a cyclopentane ring substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol . The compound is characterized by its stereospecific (1R,3S) configuration, which is critical for its reactivity and applications in asymmetric synthesis.

This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. For example, it serves as a precursor in multi-step syntheses of complex heterocycles, such as those described in European patent applications for antiviral and anticancer agents . The Boc group provides temporary amine protection, enabling selective functionalization of the cyclopentyl scaffold during coupling reactions .

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207729-03-1 | |

| Record name | rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopentanolamine Precursor Preparation

The synthesis begins with the preparation of (1R,3S)-3-aminocyclopentanol, a key chiral precursor. A common approach involves enzymatic resolution or asymmetric catalysis to establish the (1R,3S) configuration. For example, lipase-mediated kinetic resolution of racemic 3-aminocyclopentanol in organic solvents achieves ≥98% enantiomeric excess (ee) under optimized conditions (40°C, 24 hours, vinyl acetate as acylating agent).

Carbamate Formation

The amine group of (1R,3S)-3-aminocyclopentanol is protected using tert-butyl chloroformate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is employed as a base to scavenge HCl, with yields ranging from 85–92%. Critical parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes Boc-group hydrolysis |

| Solvent | Anhydrous DCM | Enhances reagent solubility |

| Stoichiometry | 1:1.05 (amine:Boc) | Prevents over-substitution |

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) isolates the product with >99% purity.

Catalytic Asymmetric Synthesis

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed asymmetric cyclization of γ,δ-unsaturated amines offers a stereoselective route. Using Pd(OAc)₂ and chiral phosphine ligands (e.g., (R)-BINAP), cyclopentane rings form with 90–95% ee. Subsequent Boc protection under standard conditions yields the target compound.

Enzymatic Hydroxylation

Whole-cell biocatalysis with Escherichia coli expressing cytochrome P450 monooxygenases introduces the 3-hydroxy group with strict stereocontrol. For example, engineered E. coli BL21(DE3) converts tert-butyl ((1R)-3-aminocyclopentyl)carbamate to the (1R,3S)-isomer in 88% yield and 97% ee.

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance throughput, industrial processes adopt continuous flow reactors. Key advantages include:

| Stage | Conditions | Outcome |

|---|---|---|

| Boc Protection | Microreactor, 25°C | 95% conversion in 5 minutes |

| Crystallization | Anti-solvent addition | 99.5% purity after recrystallization |

This method reduces reaction times from hours to minutes and improves safety by minimizing intermediate handling.

Green Chemistry Approaches

Recent patents highlight solvent-free Boc protection using mechanochemical ball milling. Tert-butyl chloroformate and (1R,3S)-3-aminocyclopentanol are milled with NaHCO₃ at 30 Hz for 1 hour, achieving 89% yield with no solvent waste.

Stereochemical Integrity and Analytical Validation

Chiral HPLC Analysis

Chiralpak IC-3 columns (3 μm particle size) resolve enantiomers using hexane/isopropanol (90:10) at 1.0 mL/min. Retention times: (1R,3S)-isomer = 12.3 minutes; (1S,3R)-isomer = 14.7 minutes.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃) confirms stereochemistry:

Challenges and Optimization Strategies

Racemization Mitigation

Exposure to acidic or basic conditions during synthesis risks racemization. Strategies include:

Byproduct Formation

Common byproducts like tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate arise from incomplete stereochemical control. Recrystallization from n-heptane/ethyl acetate (4:1) reduces diastereomer content to <0.5%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.

Major Products Formed

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.

Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients in a controlled manner.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required to achieve the desired sequence of amino acids .

Comparison with Similar Compounds

Key Observations:

- Stereoisomers : Enantiomers (e.g., (1R,3S) vs. (1S,3R)) exhibit identical physical properties but divergent biological activity due to chiral recognition in target binding .

- Ring Size : Cyclohexyl analogs (e.g., tert-Butyl (3-hydroxycyclohexyl)carbamate) show reduced steric hindrance compared to cyclopentyl derivatives, influencing reaction kinetics .

- Substituent Effects : Methylation at the carbamate nitrogen (e.g., tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate, CAS 1932140-19-6) increases hydrophobicity (LogP: ~2.48 vs. 1.50 for the parent compound) .

Commercial Availability and Pricing

| Compound Name | Supplier | Purity | Price (per gram) |

|---|---|---|---|

| This compound | Synthonix, Inc. | 97% | ¥506 (China) |

| tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | HANGZHOU TIANYE | 97% | ¥506 (China) |

| tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate | CymitQuimica | 98% | €1,230 |

Note: Methylated derivatives command higher prices due to additional synthetic steps .

Biological Activity

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₁₀H₁₉NO₃

- Molecular Weight: 201.26 g/mol

- CAS Number: 225641-84-9

The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with a hydroxyl group at the 3-position. This configuration allows for specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages. These linkages can inhibit or modify the activity of enzymes and proteins by acting as a protecting group for amines during peptide synthesis. The compound can be selectively deprotected under mild conditions, making it valuable in various biochemical applications.

Interaction with Biological Targets

The presence of hydroxyl and carbamate groups enables the compound to engage in hydrogen bonding with enzymes or receptors, potentially influencing their activity. This characteristic is particularly relevant in drug design, where modulation of enzyme activity can lead to therapeutic effects.

Biological Applications

-

Peptide Synthesis:

- Serves as a protecting group for amines, facilitating selective deprotection.

- Enhances the efficiency of synthesizing peptides by allowing specific functionalization without interfering with other reactive sites.

-

Drug Development:

- Investigated as a prodrug capable of releasing active pharmaceutical ingredients in a controlled manner.

- Potential applications in designing drugs that require precise activation within biological systems.

Table 1: Summary of Biological Activities

Case Study: Peptide Synthesis Enhancement

In a study focusing on peptide synthesis, this compound was utilized to protect amino groups. The selective deprotection under mild acidic conditions allowed for efficient assembly of complex peptides without side reactions, demonstrating its utility as a protecting group in synthetic organic chemistry.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds such as:

- tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

- tert-Butyl ((1R,3S)-3-hydroxycyclohexyl)carbamate

These compounds share functional groups that allow for similar reactivity patterns but differ in their stereochemistry and specific interactions within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.